molecular formula C17H20N4O B2893984 6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1171549-40-8

6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2893984
CAS No.: 1171549-40-8
M. Wt: 296.374
InChI Key: VELGEQGIMALGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolopyridazinone family, characterized by a fused pyrazole-pyridazinone core. The methyl group at position 4 may modulate electronic effects and solubility. Such derivatives are often explored for pharmacological applications due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

6-benzyl-1-tert-butyl-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-14-10-18-21(17(2,3)4)15(14)16(22)20(19-12)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELGEQGIMALGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound to form the pyrazole ring.

    Pyridazine Ring Formation: The pyrazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.

    Functional Group Introduction: The tert-butyl, benzyl, and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the pyrazole or pyridazine rings, leading to partially or fully saturated derivatives.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields a ketone, while reduction of the pyrazole ring can lead to a dihydropyrazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

Medicinally, derivatives of this compound are studied for their potential anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyrazolo[3,4-d]pyridazinone core is crucial for binding to specific enzymes and receptors in the body.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Core Structure Variations

a. Furopyridazinone Derivatives

  • 6-Methyl-2-tert-butylfuro[2,3-d]pyridazin-7(6H)-one (7c) Core: Furo[2,3-d]pyridazinone (oxygen-containing fused ring). Substituents: Methyl (position 6), tert-butyl (position 2). Synthesis: Cyclization of precursors in dioxane/KOH yields 65% .

b. Isoxazolopyridazinone Derivatives

  • 6-Benzyl-4-cyclohexyl-3-styryl-6H-isoxazolo[3,4-d]pyridazin-7-one (14a) Core: Isoxazolo[3,4-d]pyridazinone (oxygen-nitrogen fused ring). Substituents: Benzyl (position 6), cyclohexyl (position 4), styryl (position 3). Synthesis: Two methods with 72% yield; melting point 156–157°C (methanol). Key Differences: Isoxazole ring introduces additional nitrogen and oxygen, enhancing polarity.

Substituent Modifications

a. Fluorophenyl-Substituted Pyrazolopyrimidinone

  • 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Core: Pyrazolo[3,4-d]pyrimidinone (pyrimidine instead of pyridazine). Substituents: 4-Fluoro-2-hydroxyphenyl (position 1), tert-butyl (position 6). Synthesis: Derived from 1-(4-fluorophenyl) precursor. Key Differences: Pyrimidinone core reduces ring strain compared to pyridazinone. The hydroxyl and fluorine groups enhance hydrogen bonding and electronegativity, influencing solubility and target affinity .

b. 6-Benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

  • Core: Pyrazolo[3,4-d]pyridazinone (same as target compound).
  • Substituents : 4-Fluorophenyl (position 1) vs. tert-butyl in the target.
  • Key Differences : Fluorophenyl increases electronegativity and may improve membrane permeability but reduces steric bulk compared to tert-butyl .

Structural and Functional Implications

  • Electronic Effects: Pyridazinone cores (target compound) exhibit higher electron deficiency than pyrimidinones, affecting redox properties .
  • Hydrogen Bonding : The tert-butyl group in the target compound may reduce hydrogen-bonding capacity compared to hydroxyl-bearing analogs, impacting target selectivity .
  • Synthetic Accessibility: Furopyridazinones (e.g., 7c) show moderate yields (52–65%), while isoxazolopyridazinones (e.g., 14a) achieve higher yields (72%) due to robust cyclization conditions .

Biological Activity

6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, identified by its CAS number 1171549-40-8, is a compound belonging to the pyrazolo-pyridazine class. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is C17H20N4OC_{17}H_{20}N_{4}O with a molecular weight of 296.37 g/mol. The structure features a pyrazolo-pyridazine core, which is significant for its biological interactions.

PropertyValue
CAS Number1171549-40-8
Molecular FormulaC17H20N4O
Molecular Weight296.37 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to 6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibit potent anticancer properties. For instance, research has shown that derivatives of pyrazolo-pyridazines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.

Mechanism of Action:
The anticancer activity is primarily attributed to the inhibition of protein kinases, which play a crucial role in cell signaling pathways associated with cancer progression. Inhibitors derived from pyrazolo-pyridazine compounds have been shown to induce apoptosis in cancer cells through the modulation of these pathways.

Anti-inflammatory Effects

Another notable biological activity of this compound is its anti-inflammatory potential. Pyrazolo derivatives are known to exhibit effects that reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators.

Case Study:
A study conducted on a series of pyrazolo derivatives demonstrated significant inhibition of COX enzymes, leading to reduced production of inflammatory cytokines in vitro. This suggests that 6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one could serve as a lead compound for developing anti-inflammatory agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of 6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics; however, detailed toxicological assessments are necessary to establish safety profiles for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.